
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is characterized by a cycloheptane ring substituted with a but-2-en-1-yl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde can be achieved through several methods. One common approach involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde . This method utilizes strain-release cycloaddition and ene reactions under specific irradiation conditions. The reaction typically requires a heat-gun dried flask, degassed anhydrous solvents, and controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cycloheptane derivatives
Applications De Recherche Scientifique
1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Cycloheptane-1-carbaldehyde: Lacks the but-2-en-1-yl group, resulting in different reactivity and applications.
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde: Contains an alkyne group instead of an alkene, leading to distinct chemical properties and reactivity.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but without the but-2-en-1-yl substitution, affecting its chemical behavior.
Uniqueness: 1-(But-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both an alkene and an aldehyde functional group on a cycloheptane ring
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h2-3,11H,4-10H2,1H3/b3-2+ |
Clé InChI |
AZWCXENRUPSQGT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1(CCCCCC1)C=O |
SMILES canonique |
CC=CCC1(CCCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


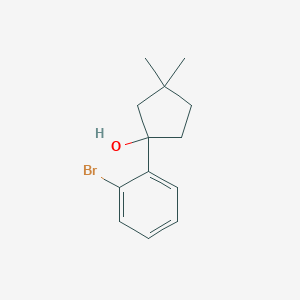
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
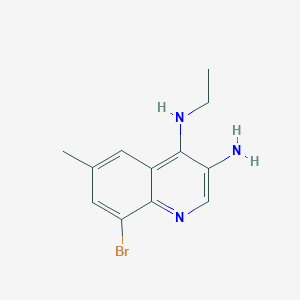
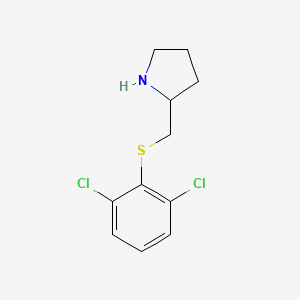

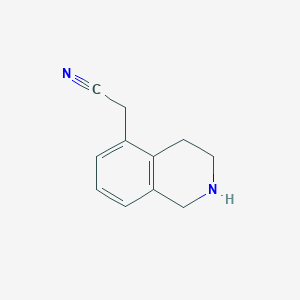
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
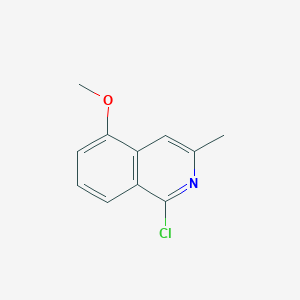
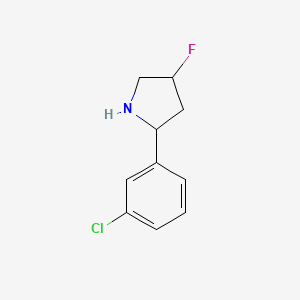

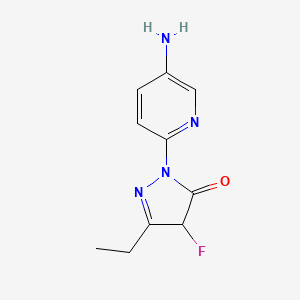
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
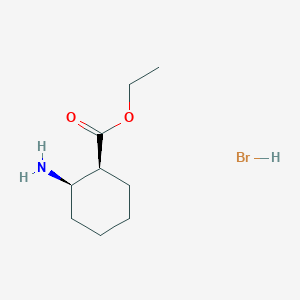
methanol](/img/structure/B13204909.png)
